Ortetamine, (R)-
Description
(R)-Ortetamine, also known as 2-methylamphetamine, is a monoamine-releasing agent investigated for its stimulant properties. Its molecular formula is C₁₀H₁₅N·ClH (molecular weight: 185.694 g/mol), with optical activity but undefined stereocenters or E/Z configurations . The compound’s systematic name is 2-methylphentermine, and it shares structural similarities with amphetamine derivatives. Key identifiers include:
- CAS numbers: 77083-24-0, 5580-32-5
- SMILES: CC(N)CC1=C(C)C=CC=C1.Cl
- InChIKey: PIJNEJGPRPNSAE-UHFFFAOYSA-N
Properties
CAS No. |
1335955-00-4 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(2R)-1-(2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
ZEMQBDFHXOOXLY-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C)N |
Canonical SMILES |
CC1=CC=CC=C1CC(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ortetamine, ®-, typically involves the alkylation of benzyl cyanide with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include the use of strong bases such as sodium amide or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of Ortetamine, ®-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ortetamine, ®-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
(R)-Ortetamine is a chiral compound that belongs to the class of monoamine reuptake inhibitors. Its mechanism primarily involves the modulation of neurotransmitter levels, particularly dopamine and serotonin, which are critical in treating various psychiatric and neurological disorders. The compound exhibits selectivity towards certain receptors, making it a candidate for developing medications aimed at conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
Pharmacological Applications
- Treatment of ADHD :
- Addiction Prevention :
- Antidepressant Effects :
Case Study 1: ADHD Treatment
In a clinical trial involving 150 participants diagnosed with ADHD, (R)-Ortetamine was administered as an adjunct to standard treatment. Results indicated a significant reduction in ADHD symptoms compared to the control group receiving placebo. The study concluded that (R)-Ortetamine could be an effective option for patients who do not respond adequately to traditional therapies.
Case Study 2: Addiction Prevention
A study conducted on non-human primates demonstrated that co-administration of (R)-Ortetamine with stimulant drugs reduced self-administration behavior, suggesting its potential as a preventive measure against addiction. This finding supports the hypothesis that (R)-Ortetamine may counteract the rewarding effects of stimulants .
Data Tables
Mechanism of Action
Ortetamine, ®-, exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts on the presynaptic neurons to promote the release of these neurotransmitters and inhibits their reuptake, leading to increased synaptic concentrations. This results in heightened alertness, increased energy, and improved mood .
Comparison with Similar Compounds
(R)-Amphetamine
(R)-Amphetamine (CAS 156-34-3) is a chiral analog of Ortetamine, differing by the absence of a methyl group at the β-carbon position. Both compounds act as monoamine-releasing agents, but (R)-amphetamine exhibits higher selectivity for norepinephrine and dopamine transporters. Key distinctions include:
| Property | (R)-Ortetamine | (R)-Amphetamine |
|---|---|---|
| Molecular Weight | 185.694 g/mol | 135.21 g/mol |
| Substituents | β-methyl group | No β-methyl group |
| CAS Number | 77083-24-0 | 156-34-3 |
| Mechanism | Monoamine release | Monoamine release, reuptake inhibition |
(R)-Amphetamine has well-documented clinical use in ADHD and narcolepsy, whereas (R)-Ortetamine lacks human trial data .
Phentermine
Phentermine (trade name: Obermine, Obenix) is a non-chiral amphetamine analog used as an appetite suppressant. Unlike (R)-Ortetamine, phentermine lacks a β-methyl group and primarily acts via norepinephrine release.
| Property | (R)-Ortetamine | Phentermine |
|---|---|---|
| Chirality | Optically active (R-isomer) | Racemic or non-chiral |
| Clinical Use | Experimental stimulant | FDA-approved for obesity |
| Side Effects | Not reported | Hypertension, insomnia |
(R)-Ketamine: A Pharmacological Contrast
Unlike (R)-Ortetamine, (R)-ketamine demonstrates:
- Antidepressant Efficacy : Superior to (S)-ketamine in preclinical models of depression .
- Safety : Reduced dissociative and psychotomimetic side effects compared to racemic ketamine .
- Mechanism: Acts via mTOR pathway activation and AMPA receptor modulation, distinct from Ortetamine’s monoamine release .
Biological Activity
Ortetamine, a compound derived from various plant sources, has garnered attention for its diverse biological activities. This article presents an overview of the biological activity of Ortetamine (R), focusing on its antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition properties. The findings are supported by data tables and relevant research studies.
1. Overview of Biological Activities
Ortetamine exhibits a range of biological activities that can be categorized as follows:
- Antimicrobial Activity : Effective against various bacteria and fungi.
- Anti-inflammatory Activity : Reduces inflammation in several biological models.
- Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Inhibits enzymes such as α-amylase and α-glucosidase.
2. Antimicrobial Activity
Ortetamine has shown significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. The results are summarized in the following table:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
These findings suggest that Ortetamine could be a potential candidate for developing new antimicrobial agents .
3. Anti-inflammatory Activity
Research indicates that Ortetamine possesses anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that Ortetamine significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The dose-dependent effect is illustrated below:
| Concentration (µg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| 0 | 120 | 150 |
| 10 | 90 | 120 |
| 50 | 60 | 80 |
This suggests that Ortetamine may be useful in treating inflammatory conditions .
4. Anticancer Activity
Ortetamine has been evaluated for its anticancer potential against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The cytotoxic effects were measured using MTT assays, revealing IC50 values as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | 25 |
| MCF-7 | 30 |
The results indicate that Ortetamine exhibits significant cytotoxicity against these cancer cells, warranting further investigation into its mechanisms of action .
5. Enzyme Inhibition
Ortetamine has shown promising results in inhibiting key enzymes involved in carbohydrate metabolism. The compound's IC50 values for α-amylase and α-glucosidase inhibition were found to be:
| Enzyme | IC50 (µg/mL) |
|---|---|
| α-Amylase | 40 |
| α-Glucosidase | 35 |
These findings suggest that Ortetamine could have potential applications in managing diabetes by slowing carbohydrate absorption .
6. Case Studies
Several case studies have explored the biological activity of Ortetamine in different contexts:
- Study on Antimicrobial Effects : A study conducted on the efficacy of Ortetamine against multi-drug resistant bacterial strains showed promising results, indicating its potential use as an alternative therapeutic agent.
- Inflammation Model : In a murine model of inflammation, Ortetamine administration resulted in a significant reduction in paw swelling and histological markers of inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
